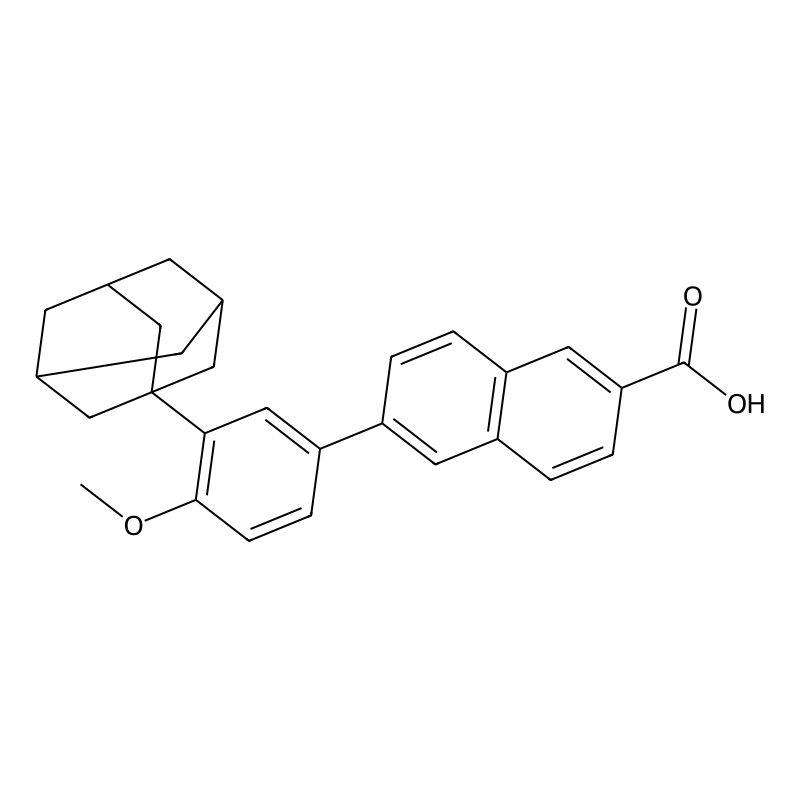

Adapalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Adapalene in Acne Treatment: A Well-Established Application

Adapalene is a topical retinoid, a class of medications derived from Vitamin A, that has been extensively studied and proven effective in the treatment of acne vulgaris []. Its mechanism of action involves binding to specific retinoic acid receptors (RARs) in the skin, normalizing the differentiation of follicular epithelial cells and preventing the formation of microcomedones, the precursors to visible acne lesions []. Numerous clinical trials have compared adapalene to other topical retinoids, such as tretinoin, demonstrating its efficacy. A meta-analysis of five large studies found that 0.1% adapalene gel was as effective as 0.025% tretinoin gel in treating acne vulgaris after 12 weeks, with adapalene offering a faster onset of action and less irritation [].

Beyond Acne: Exploring Potential Uses of Adapalene

While adapalene's primary application lies in acne treatment, scientific research is exploring its potential benefits for other skin conditions. Studies suggest its effectiveness in managing photoaging, a condition characterized by premature skin aging due to sun exposure. Adapalene may improve the appearance of fine lines, wrinkles, and uneven skin tone. Research is also ongoing to investigate adapalene's use in treating rosacea, a chronic inflammatory skin condition, and other disorders like Darier disease and Fox-Fordyce disease [].

Adapalene is a third-generation topical retinoid primarily used for the treatment of acne vulgaris. Its chemical name is 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, with a molecular formula of C28H28O3 and a molecular weight of 412.52 g/mol. The compound appears as a white to off-white powder, exhibiting low solubility in water but higher solubility in organic solvents like tetrahydrofuran and ethanol . Adapalene's unique structure, characterized by an adamantane nucleus, enhances its stability and efficacy compared to other retinoids, allowing it to be used during daylight without significant degradation from light exposure .

The complete mechanism of action for adapalene in treating acne is not fully understood []. However, research suggests it influences several processes:

- Normalizes skin cell turnover: Adapalene helps prevent clogged pores by regulating the rate at which skin cells grow and shed.

- Reduces inflammation: It may help decrease inflammation associated with acne breakouts.

Adapalene undergoes minimal systemic absorption when applied topically, with levels in plasma remaining below 0.35 ng/mL in clinical studies . Its mechanism of action involves binding to nuclear retinoic acid receptors (specifically RAR-beta and RAR-gamma), which modulates gene transcription related to keratinocyte differentiation and proliferation. This action leads to decreased microcomedone formation and promotes exfoliation of mature comedones . Additionally, adapalene inhibits the lipoxygenase pathway, reducing the production of inflammatory mediators such as leukotrienes and prostaglandins .

Adapalene exhibits several biological activities that contribute to its therapeutic effects:

- Comedolytic Activity: It normalizes keratinocyte differentiation, preventing clogged pores.

- Anti-inflammatory Effects: Adapalene suppresses polymorphonuclear lymphocyte chemotaxis and reduces oxidative stress in the skin, contributing to its anti-inflammatory properties .

- Photostability: Unlike other retinoids, adapalene maintains its efficacy when exposed to light, making it suitable for daytime use .

The synthesis of adapalene involves multi-step organic reactions starting from naphthalene derivatives. Key steps include:

- Formation of the Adamantane Structure: The adamantane nucleus is synthesized through cyclization reactions.

- Methoxylation: Introduction of the methoxy group on the phenyl ring.

- Coupling Reactions: The final assembly involves coupling the naphthoic acid derivative with the adamantane moiety.

These methods ensure high yields and purity of the final product while maintaining structural integrity .

Adapalene is primarily indicated for:

- Acne Vulgaris Treatment: It is effective for both inflammatory and non-inflammatory acne lesions.

- Keratosis Pilaris: Off-label use includes treatment for this condition due to its keratinocyte-modulating effects .

- Combination Therapy: Adapalene can be used in conjunction with benzoyl peroxide to enhance therapeutic outcomes for moderate to severe acne .

Adapalene may interact with other topical agents, particularly those that can cause skin irritation (e.g., alpha hydroxy acids, salicylic acid). Caution is advised when combining with products containing sulfur or resorcinol due to potential cumulative irritation effects . Additionally, adapalene does not significantly interact with food or alcohol, making it versatile for patients undergoing various treatments .

Adapalene shares similarities with other retinoids but has distinct advantages:

| Compound | Stability | Photodegradation | Binding Affinity | Common Use |

|---|---|---|---|---|

| Adapalene | High | Low | RAR-beta and RAR-gamma | Acne vulgaris |

| Tretinoin | Moderate | High | RAR-alpha, RAR-beta | Acne vulgaris |

| Tazarotene | Moderate | High | RAR-alpha, RAR-beta | Psoriasis |

| Isotretinoin | Low | Moderate | Multiple retinoid receptors | Severe acne |

Uniqueness of Adapalene:

Adamantane Derivative Precursors

The synthesis of adapalene relies fundamentally on the preparation of specific adamantane-containing intermediates that serve as crucial building blocks. The primary adamantane derivative precursor is 2-(1-adamantyl)-4-bromophenol, which represents a critical intermediate in the commercial synthesis pathway [1] [2].

The formation of 2-(1-adamantyl)-4-bromophenol is achieved through Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol under acidic conditions. The optimized industrial process employs a combination of glacial acetic acid and concentrated sulfuric acid to afford this intermediate in quantitative yields exceeding 95% [1] [2]. The reaction mechanism involves the generation of a highly stable adamantyl carbocation intermediate, which subsequently undergoes electrophilic aromatic substitution at the ortho position relative to the hydroxyl group on the brominated phenol ring [3] [4].

Research has demonstrated that the stability of the adamantyl cation is enhanced by hyperconjugative effects and inductive stabilization from the tricyclic adamantane framework [5]. This stability allows for highly selective alkylation reactions, though side reactions can occur leading to disubstituted adamantane products when reaction conditions are not carefully controlled [5]. The formation of disubstituted adamantane impurities increases with elevated temperatures, with studies showing approximately 3% disubstitution at 5°C increasing to about 5% at 25°C [5].

Naphthalene Carboxylic Acid Building Blocks

The naphthalene-based building blocks constitute the second essential class of intermediates in adapalene synthesis. The primary naphthalene intermediate is methyl 6-bromonaphthalene-2-carboxylate, which serves as the electrophilic coupling partner in subsequent cross-coupling reactions [1] [7] [8].

Methyl 6-bromonaphthalene-2-carboxylate is typically prepared through standard esterification of 6-bromonaphthalene-2-carboxylic acid with methanol under acidic conditions. This intermediate provides the requisite reactivity for palladium-catalyzed cross-coupling reactions while maintaining the carboxylic acid functionality in protected form [1] [7].

The naphthalene framework in these building blocks exhibits specific electronic properties that influence subsequent coupling reactions. The presence of the electron-withdrawing carboxylate group at the 2-position activates the naphthalene ring system toward nucleophilic attack, while the bromine substituent at the 6-position provides the necessary leaving group for oxidative addition in palladium catalysis [8] [9].

Alternative naphthalene building blocks have been investigated, including 6-tosylnaphthalene-2-carboxylate derivatives, which can undergo nickel-catalyzed cross-coupling reactions with adamantyl-substituted phenylboronic acids [8]. These tosylate derivatives offer advantages in certain synthetic routes due to their enhanced stability and compatibility with nickel catalysis systems.

Catalytic Cross-Coupling Reactions

Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysis has emerged as a significant alternative to traditional palladium-based systems for the cross-coupling step in adapalene synthesis. The nickel-catalyzed Suzuki-Miyaura coupling employs organoboron compounds as nucleophilic partners and offers distinct advantages in terms of catalyst cost and substrate scope [8] [10].

The optimized nickel-catalyzed system utilizes nickel chloride complexed with tri(cyclohexyl)phosphine as the catalyst precursor, with potassium phosphate serving as the base [8]. The reaction is typically conducted in tetrahydrofuran at reflux temperature for 24 hours, achieving yields in the range of 78-82% for the formation of adapalene methyl ester [8].

The mechanism of nickel-catalyzed cross-coupling involves initial oxidative addition of the aryl halide substrate to the nickel(0) center, followed by transmetalation with the organoboron nucleophile and subsequent reductive elimination to form the desired biaryl product [10]. The use of bulky phosphine ligands such as tri(cyclohexyl)phosphine facilitates the reductive elimination step while providing steric stabilization to the coordinatively unsaturated nickel intermediates [8].

Recent advances in nickel catalysis have demonstrated the ability to perform deoxygenative Suzuki-Miyaura coupling reactions using phenol substrates activated with tetramethylfluoroformamidinium hexafluorophosphate [11]. This methodology offers expanded substrate scope and complementary reactivity to traditional halide-based coupling reactions.

Phosphine Ligand Systems and Reaction Optimization

The selection and optimization of phosphine ligand systems represents a critical aspect of catalytic cross-coupling in adapalene synthesis. The electronic and steric properties of phosphine ligands directly influence catalyst activity, selectivity, and stability throughout the coupling process [12] [13].

For palladium-catalyzed systems, the combination of triphenylphosphine ligands in PdCl₂(PPh₃)₂ provides optimal activity when used in conjunction with zinc chloride as a co-catalyst [1] [2]. The zinc chloride serves multiple roles, including activation of the Grignard reagent through transmetalation and enhancement of the palladium catalyst turnover frequency [1].

Advanced phosphine ligand systems such as XPhos, SPhos, and cataCXium A have demonstrated superior performance in challenging cross-coupling reactions [13]. These bulky, electron-rich ligands enable catalyst turnover at lower temperatures and with reduced catalyst loadings, making them particularly attractive for industrial applications [13].

The ligand replacement energy metric has been identified as a key descriptor for predicting catalyst performance in cross-coupling reactions [12]. This quantitative approach allows for rational ligand selection based on metal-ligand binding strength, with an optimal window of ±10 kJ mol⁻¹ identified for highly effective catalyst systems [12].

Data-driven approaches using machine learning have been applied to phosphine ligand optimization, enabling the discovery of active ligand spaces for various cross-coupling transformations [12]. These computational methods provide predictive power for identifying low-cost, high-performance ligand systems suitable for large-scale synthesis applications.

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

The purification of adapalene through recrystallization requires careful solvent selection to achieve optimal purity while maintaining acceptable recovery yields. Toluene has emerged as the preferred solvent for the final recrystallization step due to its ability to selectively dissolve impurities while allowing for controlled crystallization of the pure product [1] [2] [14].

The solubility profile of adapalene in various organic solvents has been systematically investigated to guide purification protocols [15] [16]. Ethanol provides the highest fluorescence intensity for analytical applications and demonstrates good solubility characteristics for adapalene [15]. Tetrahydrofuran shows sparingly soluble behavior, making it suitable for final purification steps where high selectivity is required [16].

Mixed solvent systems have proven particularly effective for adapalene purification. The methanol-tetrahydrofuran system in a 70:30 ratio provides excellent solubility characteristics and has been successfully employed in green analytical methods [16]. This solvent combination offers the advantage of reduced environmental impact while maintaining high recovery rates exceeding 95% [16].

The recrystallization process typically involves dissolving crude adapalene in hot toluene at temperatures between 80-110°C, followed by controlled cooling to ambient temperature to promote crystallization [14]. The addition of anti-solvents such as petroleum ether or hexane can be employed to enhance crystallization efficiency and improve product morphology [17].

Temperature control during recrystallization is critical for achieving optimal crystal quality and purity. Rapid cooling can lead to the formation of smaller crystals with higher surface area and potentially increased impurity incorporation, while controlled slow cooling promotes the formation of larger, higher-purity crystals [14].

Vacuum Drying Protocols and Yield Optimization

Vacuum drying represents the final critical step in adapalene purification, serving to remove residual solvents and moisture while preventing thermal degradation of the product. The optimization of vacuum drying protocols directly impacts both product quality and overall process yield [17] [18] [14].

The standard vacuum drying protocol for adapalene involves treatment at temperatures between 50-65°C under reduced pressure for 8-12 hours [17] [14]. These conditions ensure complete solvent removal while remaining below the thermal decomposition threshold of the compound. Static vacuum dryers are preferred over fluid bed systems to minimize mechanical stress on the crystalline product [14].

Process parameters for vacuum drying have been systematically optimized using design of experiments approaches [18]. Key variables include drying temperature, vacuum level, drying time, and sample loading density within the drying chamber [18]. Statistical analysis has revealed that drying temperature and vacuum level represent the most significant factors affecting final product quality [18].

The use of ethylenediaminetetraacetic acid disodium salt dihydrate during the purification process serves to complex heavy metal impurities that may arise from catalyst residues [1] [2] [19]. This chelating agent ensures that heavy metal content remains within acceptable pharmaceutical limits, typically below 20 parts per million [17]. The EDTA treatment is particularly important given the use of palladium and nickel catalysts in the synthesis, as these metals can form stable complexes with the product if not properly removed [1] [19].

Yield optimization in vacuum drying involves balancing drying efficiency with product recovery. Over-drying can lead to static charge buildup and product loss through electrostatic effects, while under-drying results in residual solvent content exceeding specification limits [18]. The optimal moisture content for adapalene is typically maintained below 0.5% by weight to ensure product stability [17].

Temperature profiling during vacuum drying has been identified as a critical parameter for yield optimization [18]. A staged drying approach, beginning at lower temperatures (40-45°C) for initial solvent removal followed by elevation to final drying temperature (60-65°C), provides superior results compared to constant temperature protocols [18]. This approach minimizes thermal stress while ensuring complete moisture removal within acceptable timeframes [14].

| Synthetic Step | Key Reagents/Conditions | Typical Yield (%) | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| 2-(1-Adamantyl)-4-bromophenol formation | AcOH/H₂SO₄, 1-adamantanol, 4-bromophenol | Quantitative (>95%) | 80-100 | 2-4 hours |

| Dimethyl sulfate methylation | Dimethyl sulfate, base catalyst | 95% | 50-80 | 3-6 hours |

| Palladium-catalyzed cross-coupling | PdCl₂(PPh₃)₂/ZnCl₂, Grignard reagent | 82-90% | 60-80 | 20-24 hours |

| Methyl ester hydrolysis | KOH/NaOH, alcoholic solvent | 94-99% | Reflux (65-78) | 2-48 hours |

| Final recrystallization | Toluene, vacuum drying | 88-95% | 50-60 | 8-12 hours |

| Solvent System | Solubility of Adapalene | Primary Use | Operating Temperature (°C) | Typical Recovery (%) |

|---|---|---|---|---|

| Toluene | Good at elevated temperature | Recrystallization, impurity removal | 80-110 | 85-95 |

| Tetrahydrofuran (THF) | Sparingly soluble | Final purification, crystallization | 65-66 | 90-98 |

| Methanol/THF (70:30) | Good solubility | Analytical dilution | 25-65 | 95-99 |

| Ethyl acetate/THF | Moderate solubility | Intermediate purification | 76-78 | 88-95 |

| Petroleum ether/CH₂Cl₂ | Poor (for recrystallization) | Crude product washing | 25-40 | 70-85 |

| Catalyst System | Substrate Scope | Typical Loading (mol%) | Reaction Temperature (°C) | Typical Yield Range (%) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂/ZnCl₂ | Grignard reagents, aryl halides | 2-5 | 60-80 | 78-90 |

| Pd/C with boronic acid | Aryl boronic acids, aryl bromides | 5-10 | 80-120 | 70-85 |

| NiCl₂·DME/dtbbpy | Glycosyl bromides, aryl boronates | 5-10 | 80-100 | 65-84 |

| Pd(OAc)₂/XPhos | Aryl triflates, aryl chlorides | 1-5 | 100-140 | 85-95 |

| NiBr₂/phosphine ligand | Aryl halides, organoboron compounds | 5-15 | 80-120 | 60-80 |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

8.6

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;

H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (11.11%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (11.11%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Adapalene is a topical retinoid-like compound, chemically similar to vitamin A. Although the exact mechanism of action is unknown, adapalene binds to specific retinoic acid receptors in the nucleus, leading to specific gene expression. This agent stimulates skin growth through modulation of cellular differentiation, inflammatory processes and keratinization of follicular epithelial cells. Adapalene may increase dermal sensitivity to ultraviolet radiation. (NCI04)

MeSH Pharmacological Classification

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AD - Retinoids for topical use in acne

D10AD03 - Adapalene

Mechanism of Action

KEGG Target based Classification of Drugs

Hepatocyte nuclear factor 4 like receptors

Retinoid X receptor (RXR)

NR2B3 (RXRG) [HSA:6258] [KO:K08526]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Adapalene is primarily excreted by the biliary route at about 30 ng/g of the topically applied amount. Approximately 75% of the drug remains unchanged.

Adapalene is rapidly cleared from blood plasma, typically undetectable after 72 hours following topical application.

Metabolism Metabolites

Metabolized mainly by O-demethylation, hydroxylation and conjugation, and excretion is primarily by the biliary route. Route of Elimination: Excretion appears to be primarily by the biliary route.

Wikipedia

Ursodeoxycholic_acid

Biological Half Life

Use Classification

Dates

2: Shi XN, Li H, Yao H, Liu X, Li L, Leung KS, Kung HF, Lin MC. Adapalene inhibits the activity of cyclin-dependent kinase 2 in colorectal carcinoma. Mol Med Rep. 2015 Sep 10. doi: 10.3892/mmr.2015.4310. [Epub ahead of print] PubMed PMID: 26398439.

3: Chularojanamontri L, Tuchinda P, Kulthanan K, Varothai S, Winayanuwattikun W. A double-blinded, randomized, vehicle-controlled study to access skin tolerability and efficacy of an anti-inflammatory moisturizer in treatment of acne with 0.1% adapalene gel. J Dermatolog Treat. 2015 Sep 2:1-6. [Epub ahead of print] PubMed PMID: 26293170.

4: Modi PB, Shah NJ. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. Sci Pharm. 2014 Jun 20;82(4):799-813. doi: 10.3797/scipharm.1404-01. eCollection 2014 Dec. PubMed PMID: 26171325; PubMed Central PMCID: PMC4475806.

5: Kwon HH, Park SY, Yoon JY, Min S, Suh DH. Do tutorials on application method enhance adapalene-benzoyl peroxide combination gel tolerability in the treatment of acne? J Dermatol. 2015 Jun 20. doi: 10.1111/1346-8138.12979. [Epub ahead of print] PubMed PMID: 26096777.

6: Uehara A, Abe M, Shimizu A, Motegi SI, Amano H, Ishikawa O. Successful treatment of lichen spinulosus with topical adapalene. Eur J Dermatol. 2015 Jun 17. [Epub ahead of print] PubMed PMID: 26080857.

7: Gollnick HP, Friedrich M, Peschen M, Pettker R, Pier A, Streit V, Jöstingmeyer P, Porombka D, Rojo Pulido I, Jäckel A. Effect of adapalene 0.1%/benzoyl peroxide 2.5% topical gel on quality of life and treatment adherence during long-term application in patients with predominantly moderate acne with or without concomitant medication - additional results from the non-interventional cohort study ELANG. J Eur Acad Dermatol Venereol. 2015 Jun;29 Suppl 4:23-9. doi: 10.1111/jdv.13195. PubMed PMID: 26059731.

8: Gollnick HP, Friedrich M, Peschen M, Pettker R, Pier A, Streit V, Jöstingmeyer P, Porombka D, Rojo Pulido I, Jäckel A. Safety and efficacy of adapalene 0.1% / benzoyl peroxide 2.5% in the long-term treatment of predominantly moderate acne with or without concomitant medication - results from the non-interventional cohort study ELANG. J Eur Acad Dermatol Venereol. 2015 Jun;29 Suppl 4:15-22. doi: 10.1111/jdv.13194. PubMed PMID: 26059730.

9: Gollnick HP, Funke G, Kors C, Titzmann T, Jöstingmeyer P, Jäckel A. Efficacy of adapalene/benzoyl peroxide combination in moderate inflammatory acne and its impact on patient adherence. J Dtsch Dermatol Ges. 2015 Jun;13(6):557-65. doi: 10.1111/ddg.12613. English, German. PubMed PMID: 26018369.

10: Numata T, Jo R, Kobayashi Y, Tsuboi R, Okubo Y. Allergic contact dermatitis caused by adapalene. Contact Dermatitis. 2015 Sep;73(3):187-8. doi: 10.1111/cod.12410. Epub 2015 May 11. PubMed PMID: 25960068.